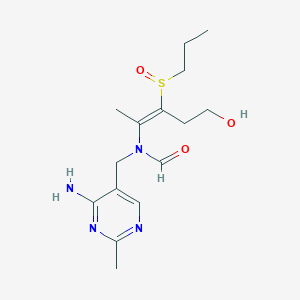
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is an organic compound that features a chlorophenylthio group and a dimethylpyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Chlorophenylthio Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the chlorophenylthio intermediate.
Coupling with Dimethylpyrrole: The intermediate is then coupled with 2,5-dimethyl-1H-pyrrole under suitable conditions, often involving a base such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings or carbonyl groups.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Bromophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 2-((4-Methylphenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 2-((4-Fluorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Uniqueness
The presence of the 4-chlorophenylthio group in 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents on the phenyl ring, the chlorinated version may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
75129-73-6 |
|---|---|
Molekularformel |
C14H15ClN2OS |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C14H15ClN2OS/c1-10-3-4-11(2)17(10)16-14(18)9-19-13-7-5-12(15)6-8-13/h3-8H,9H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
ADYFVDXCRMTIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1NC(=O)CSC2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


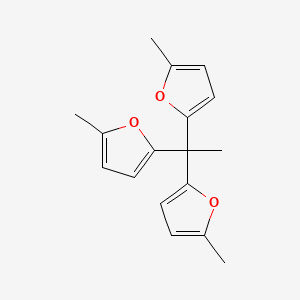
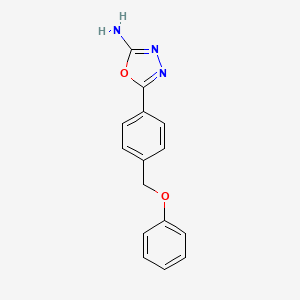
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

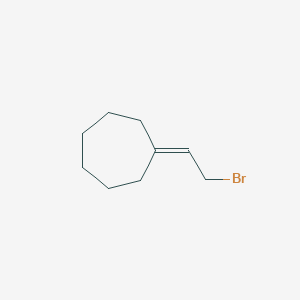
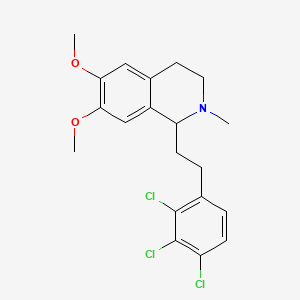
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
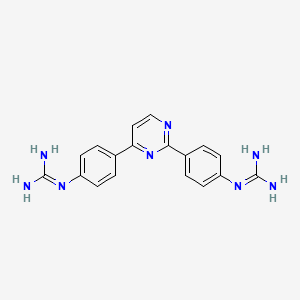
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)


![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
